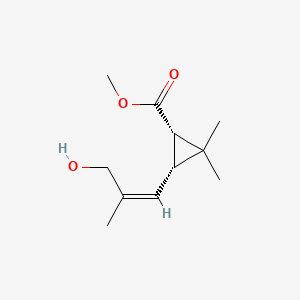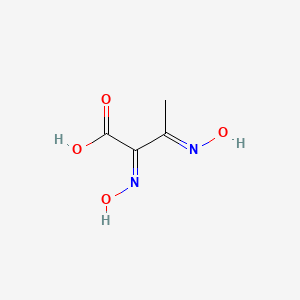
Phenol, 2,2'-methylenebis(6-tert-butyl-4-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastics, to enhance the oxidation stability of materials. The compound’s structure consists of two phenol groups connected by a methylene bridge, with tert-butyl and isopropyl substituents enhancing its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the phenol groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. Catalysts may be used to enhance the reaction rate and selectivity, ensuring a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the rubber and plastics industry to enhance the stability and longevity of products.
Mécanisme D'action
The antioxidant properties of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The tert-butyl and isopropyl groups enhance the compound’s stability, allowing it to effectively scavenge free radicals and prevent oxidative damage. The methylene bridge between the phenol groups also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-methyl-)
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-ethyl-)
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-)
Uniqueness
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is unique due to its specific substituents, which enhance its antioxidant properties and stability. The presence of isopropyl groups, in particular, provides a balance between steric hindrance and electron-donating effects, making it more effective in certain applications compared to its analogs with different substituents.
Propriétés
Numéro CAS |
93840-39-2 |
|---|---|
Formule moléculaire |
C27H40O2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C27H40O2/c1-16(2)18-11-20(24(28)22(14-18)26(5,6)7)13-21-12-19(17(3)4)15-23(25(21)29)27(8,9)10/h11-12,14-17,28-29H,13H2,1-10H3 |
Clé InChI |
RVVVMCHNTQXDPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)


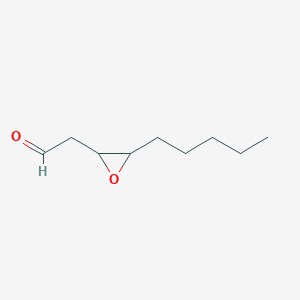

![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

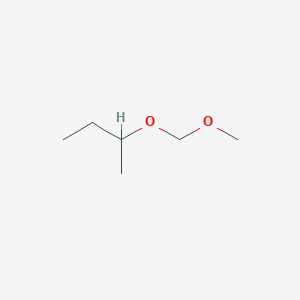
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
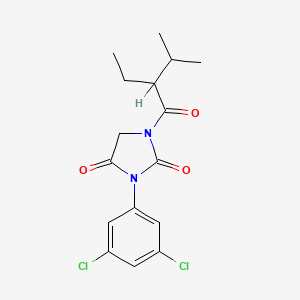
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
